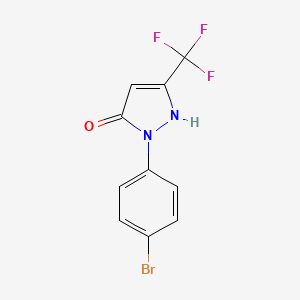
5-bromo-8-methoxy-2H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-methoxy-2H-chromene-3-carboxylic acid is a brominated derivative of chromene, a class of organic compounds known for their diverse biological activities. This compound features a bromine atom at the 5-position and a methoxy group at the 8-position on the chromene ring, which significantly influences its chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2H-chromene-3-carboxylic acid as the core structure.
Bromination: Bromination of the chromene core is achieved using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures to selectively introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial-scale production involves optimizing these reactions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the synthesis process.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in different derivatives.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Hydrogenated Derivatives: Resulting from the reduction of the bromine atom.
Substituted Chromenes: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in cellular processes, leading to its biological activities.
Comparaison Avec Des Composés Similaires
8-Bromo-5-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with an additional keto group.
5-Bromo-2H-chromene-3-carboxylic acid: Lacks the methoxy group at the 8-position.
8-Methoxy-2H-chromene-3-carboxylic acid: Lacks the bromine atom at the 5-position.
Uniqueness: The presence of both bromine and methoxy groups on the chromene ring makes 5-bromo-8-methoxy-2H-chromene-3-carboxylic acid unique, influencing its reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H9BrO4 |
|---|---|
Poids moléculaire |
285.09 g/mol |
Nom IUPAC |
5-bromo-8-methoxy-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrO4/c1-15-9-3-2-8(12)7-4-6(11(13)14)5-16-10(7)9/h2-4H,5H2,1H3,(H,13,14) |
Clé InChI |
ZJWZBJFFMUIKQE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)Br)C=C(CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-2-[(3-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15365486.png)
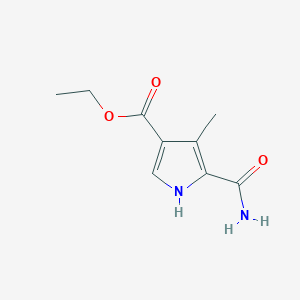
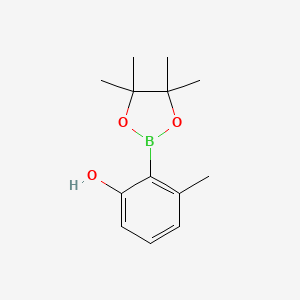
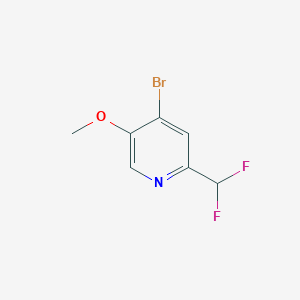
![Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15365505.png)


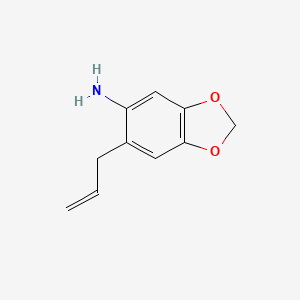
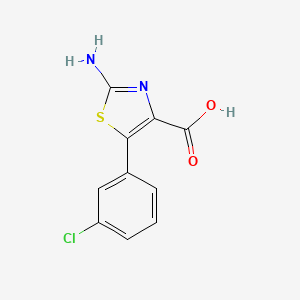
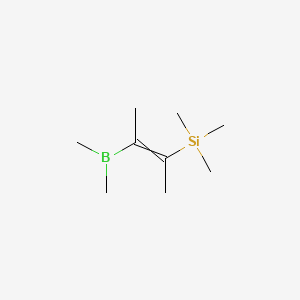
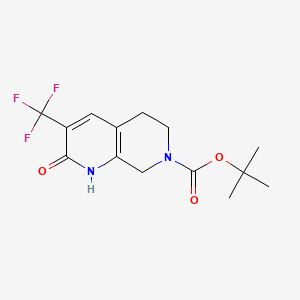
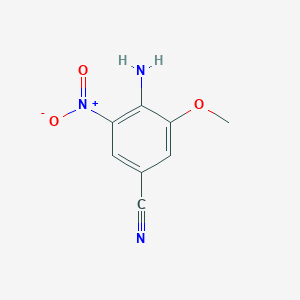
![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)
